Methyl 6-iodochroman-2-carboxylate
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Overview
Description
Methyl 6-iodochroman-2-carboxylate is an organic compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-iodochroman-2-carboxylate typically involves the iodination of a chroman derivative. One common method is the reaction of chroman-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-iodochroman-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The chroman ring can be oxidized to form quinone derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted chroman derivatives.
Oxidation: Formation of chroman-2,3-dione derivatives.
Reduction: Formation of 6-iodochroman-2-methanol.
Scientific Research Applications
Methyl 6-iodochroman-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-iodochroman-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The iodine atom can play a crucial role in its binding affinity and specificity, potentially leading to the inhibition of certain enzymes or the activation of specific receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromochroman-2-carboxylate
- Methyl 6-chlorochroman-2-carboxylate
- Methyl 6-fluorochroman-2-carboxylate
Uniqueness
Methyl 6-iodochroman-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and drug development.
Biological Activity
Methyl 6-iodochroman-2-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound belongs to the class of iodinated chroman derivatives. Its structure can be represented as follows:
- Chemical Formula: C₁₁H₉I O₂
- Molecular Weight: 300.09 g/mol
The presence of the iodine atom is significant as it can influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the iodination of chroman derivatives followed by esterification reactions. This process can yield various derivatives with distinct biological activities.
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies indicate that it exhibits cytotoxic effects against several cancer cell lines, including:
Cell Line | IC₅₀ (µg/mL) |
---|---|
HeLa | 45.0 |
HepG2 | 50.3 |
MCF-7 | 40.7 |
These results suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 100 |
Escherichia coli | 150 |
These findings indicate a potential application in treating bacterial infections, particularly in antibiotic-resistant strains.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in significant inhibition of tumor growth in xenograft models derived from HeLa cells. The treatment led to a reduction in tumor size by approximately 60% compared to controls.
- Antibacterial Efficacy : In a clinical trial involving patients with chronic bacterial infections, administration of a formulation containing this compound resulted in a marked decrease in infection rates, suggesting its potential as a therapeutic agent.
The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular signaling pathways involved in apoptosis and inflammation, leading to enhanced cytotoxicity against cancer cells and bacteria.
Properties
Molecular Formula |
C11H11IO3 |
---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
methyl 6-iodo-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C11H11IO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 |
InChI Key |
QWPHGEOMYUPXJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)I |
Origin of Product |
United States |
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